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Compound of Interest

Compound Name: Lansoprazole N-oxide

Cat. No.: B194826

These comprehensive application notes and protocols are designed for researchers, scientists,
and drug development professionals involved in the quality control and analysis of
Lansoprazole. The following sections provide detailed methodologies for the detection and
quantification of Lansoprazole N-oxide, a known impurity and degradation product of
Lansoprazole.

Introduction

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production.[1]
During its synthesis and storage, or as a result of degradation, several impurities can form, one
of which is Lansoprazole N-oxide.[2][3] The presence of such impurities can impact the
quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are
crucial for the accurate detection and quantification of Lansoprazole N-oxide.[4]

This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC)
method suitable for the analysis of Lansoprazole and its related substances, including
Lansoprazole N-oxide.

Analytical Method: Stability-Indicating UHPLC

A stability-indicating analytical method is essential to separate the active pharmaceutical
ingredient (API) from its degradation products and impurities. The following UHPLC method
has been validated for the separation and quantification of Lansoprazole and its related
compounds, including Lansoprazole N-oxide.[4]
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Chromatographic Conditions

The separation of Lansoprazole and Lansoprazole N-oxide can be achieved using a
reversed-phase UHPLC method with the following conditions:

Parameter Specification
Column Hypersil Gold C18 (2.1 x 100 mm, 1.8 um)
Mobile Phase A Water

Acetonitrile: Water: Triethylamine (80:20:0.005,
Mobile Phase B viviv), pH adjusted to 7.0 with orthophosphoric
acid

) ) A gradient program should be employed for
Gradient Elution _ _
optimal separation.

Flow Rate 0.3 mL/min
Detection Wavelength 285 nm
Column Temperature 40 °C
Injection Volume 2 pL

Method Validation Summary

The UHPLC method has been validated according to ICH guidelines, demonstrating its
suitability for its intended purpose.
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Validation Parameter

Result

Linearity (Lansoprazole N-oxide)

Regression Coefficient (r2) = 0.9996 over
25%-150% of the targeted concentration.

Precision (%0RSD)

< 2%

Accuracy (% Recovery)

Within acceptable limits.

Specificity

The method is able to separate Lansoprazole N-
oxide from Lansoprazole and other related

substances.

Experimental Protocols

Preparation of Standard Solutions
3.1.1. Lansoprazole N-oxide Stock Solution (100 pg/mL)

Transfer to a 100 mL volumetric flask.

Accurately weigh approximately 10 mg of Lansoprazole N-oxide reference standard.

Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and

water). Sonicate if necessary to ensure complete dissolution.

3.1.2. Lansoprazole Stock Solution (1 mg/mL)

Transfer to a 25 mL volumetric flask.

Accurately weigh approximately 25 mg of Lansoprazole reference standard.

Dissolve in and dilute to volume with the diluent.

3.1.3. Working Standard and Calibration Curve Solutions

Prepare a series of calibration curve solutions by diluting the Lansoprazole N-oxide stock

solution to achieve concentrations ranging from the limit of quantification (LOQ) to

approximately 150% of the expected impurity level.
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Prepare a working standard solution containing Lansoprazole and Lansoprazole N-oxide at
a known concentration to check system suitability.

Preparation of Sample Solutions

For bulk drug analysis, accurately weigh a suitable amount of the Lansoprazole sample and
dissolve it in the diluent to achieve a final concentration within the validated range of the
method.

For dosage form analysis (e.g., capsules), take a representative sample of the formulation,
extract the drug substance with a suitable solvent, and dilute to the appropriate
concentration.

Filter all sample solutions through a 0.22 um syringe filter before injection into the UHPLC
system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard

solution. The system is deemed suitable for use if the following criteria are met:

Resolution: The resolution between the Lansoprazole and Lansoprazole N-oxide peaks
should be greater than 2.0.

Tailing Factor: The tailing factor for the Lansoprazole and Lansoprazole N-oxide peaks
should be less than 2.0.

Theoretical Plates: The number of theoretical plates for both peaks should be greater than
2000.

Reproducibility: The relative standard deviation (%RSD) for replicate injections of the
standard solution should be less than 2.0%.

Forced Degradation Studies Workflow

Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method. Lansoprazole is known to degrade under acidic, basic, oxidative, and

photolytic stress conditions.
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4 )

Sample Preparation

Lansoprazole Bulk Drug or Formulation

Prepare Stock Solution (e.g., 1 mg/mL)

Expose to Stress Expoge to Stress Expose to Stress Expose to Stress

Acid Hydrolysis Base Hydrolysis Oxidation Neutral Hydrolysis

(e.g., 2 N NaOH, 80°C) (e.g., 2% H202, RT) (ACN/H20, 80°C)

(e.g., 0.01 N HCI, RT)

Sample at Time Points

Neutralize/Quench Reaction

Analyze by Validated
UHPLC-UV/MS Method

Characterize Degradation Products
(LC-MS, NMR)

Click to download full resolution via product page

Workflow for Forced Degradation Study of Lansoprazole.
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Lansoprazole Metabolic and Degradation Pathway

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly
CYP2C19 and CYP3A4, to form 5-hydroxylansoprazole and lansoprazole sulfone, respectively.
Lansoprazole N-oxide is a known process-related impurity and can also be formed under

oxidative stress conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Detection of Lansoprazole N-oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194826#analytical-methods-for-lansoprazole-n-
oxide-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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